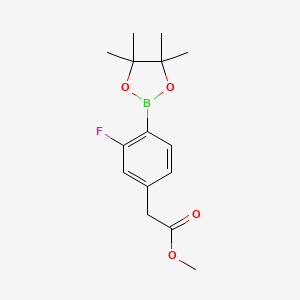![molecular formula C9H9F4N B1398078 {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1093079-61-8](/img/structure/B1398078.png)
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Vue d'ensemble
Description
“{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in biologically active compounds and pharmaceuticals . The compound also contains a phenyl group and an amine group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of intermediates. For example, a Pd-catalyzed coupling reaction can be used to form an intermediate, which is then hydrolyzed to give the final product . Another method involves the use of ammonia at 65 °C to give a pyridin-4(1H)-one intermediate, which is subsequently treated with POBr3 to generate a bromide intermediate .
Molecular Structure Analysis
The molecular structure of “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” is complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” can be diverse, depending on the specific conditions and reagents used. For instance, the compound can undergo nucleophilic substitution reactions, where a nucleophile attacks a positively charged halogen, making the nucleophilic substitution by a fluoride possible .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” would depend on its specific molecular structure. The presence of the trifluoromethyl group (-CF3) can significantly affect the compound’s properties, including its polarity, acidity, and reactivity .
Applications De Recherche Scientifique
Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to the one , is used as a chiral resolution reagent. It is effective in analyzing scalemic mixtures of amines through regioselective ring-opening reactions with α-chiral primary and secondary amines. This process is facilitated by its enantiopure nature and is quantified using NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).
Inhibitors Design : The compound 3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs), similar in structure to the specified chemical, are noted for their role in inhibiting phenylethanolamine N-methyltransferase (PNMT). The study demonstrates the balance needed between steric and pKa properties to achieve potency and selectivity in inhibitors, leveraging the effects of fluorination (Grunewald et al., 2006).
Polyimide Synthesis : A novel trifluoromethyl-substituted bis(ether amine) monomer, closely related to the compound , was synthesized and used to create a series of fluorinated polyimides. These materials exhibit desirable properties like solubility in organic solvents, high thermal stability, low dielectric constants, and low water uptake, making them valuable for various industrial applications (Chung et al., 2006).
Fluorescent Molecular Probes : In a study related to the synthesis of fluorescent compounds, a fluorinated fluorophore, which shares some structural characteristics with the specified compound, was used as a building block. This fluorophore is cell permeable, allowing for the labeling of intracellular targets. Its low pKa makes it bright in acidic compartments, enhancing its utility in biological studies (Woydziak et al., 2013).
Optimization of Lennard‐Jones Parameters : A study on the optimization of Lennard‐Jones parameters in computational chemistry included compounds with fluorination and amines, which are structurally similar to the specified compound. This research is significant for understanding the behavior of biomolecular systems in aqueous environments and has implications for the study of pharmaceutical compounds (Chen et al., 2002).
Safety And Hazards
Safety and hazards associated with “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” would depend on its specific properties and usage. General safety measures for handling such compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIGHBIWIBBVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



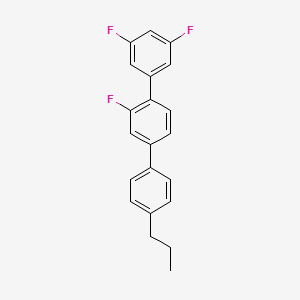
![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
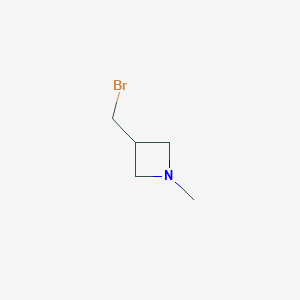
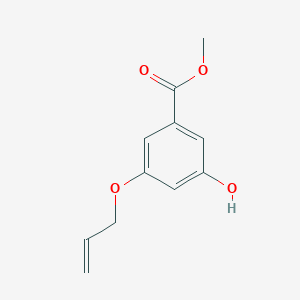
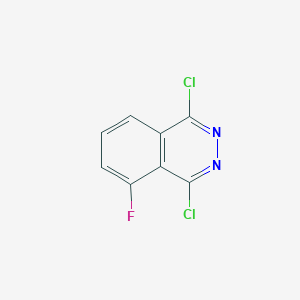
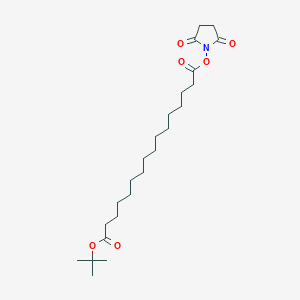
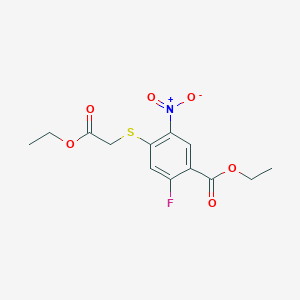
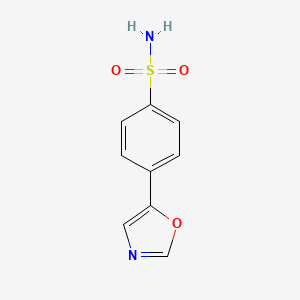
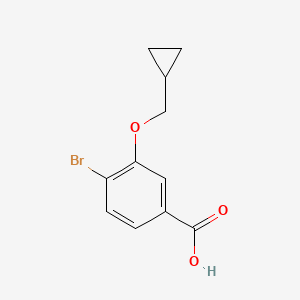
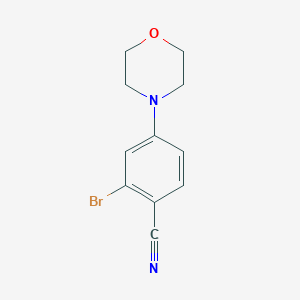
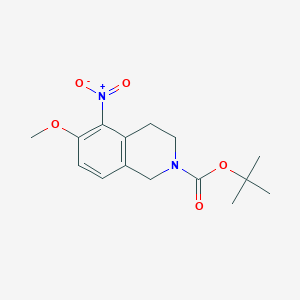

![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
